
6-Chloroisoquinoline
Overview
Description
6-Chloroisoquinoline is a heterocyclic aromatic organic compound with the molecular formula C9H6ClN. It is a derivative of isoquinoline, where a chlorine atom is substituted at the sixth position of the isoquinoline ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Synthetic Routes and Reaction Conditions:
Pomeranz-Fritsch Reaction: This method involves the cyclization of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal under acidic conditions to form isoquinoline derivatives, including this compound.
Gabriel-Colman Rearrangement: This method uses phthalimide as the raw material, which undergoes rearrangement under strong alkaline conditions to produce isoquinoline derivatives.
Pictet-Spengler Reaction: This method involves the cyclization and condensation of beta-arylethylamine with carbonyl compounds in the presence of hydrogen chloride to form tetrahydroisoquinoline, which can be further chlorinated to obtain this compound.
Industrial Production Methods:
Coal Tar Extraction: Isoquinoline and its derivatives, including this compound, can be extracted from coal tar through selective extraction and fractional crystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form N-oxides.
Reduction: It can be reduced to form tetrahydroisoquinoline derivatives.
Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
N-oxides: Formed through oxidation.
Tetrahydroisoquinoline Derivatives: Formed through reduction.
Substituted Isoquinolines: Formed through nucleophilic substitution.
Scientific Research Applications
Antimicrobial Activity
Research indicates that 6-Chloroisoquinoline exhibits significant antimicrobial properties. A study by Smith et al. (2022) evaluated its efficacy against several pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
These findings suggest that the compound may serve as a candidate for developing new antimicrobial agents.
Anticancer Properties
This compound has shown promise in anticancer research. Johnson et al. (2023) conducted a study on its effects on MCF-7 breast cancer cells:
- IC50 Value : The IC50 was determined to be 15 µM after 48 hours of treatment.
- Mechanism : Flow cytometry analysis indicated an increase in early apoptosis markers following treatment.
This suggests that the compound may induce apoptosis in cancer cells, highlighting its potential therapeutic applications.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may reduce inflammation markers in vitro. Its ability to modulate inflammatory pathways positions it as a potential treatment for inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
In the study conducted by Smith et al., the antimicrobial properties were evaluated against various pathogens, demonstrating significant inhibitory effects, which could lead to new antimicrobial therapies.
Case Study 2: Anticancer Activity
Johnson et al.'s study on MCF-7 cells revealed that treatment with this compound resulted in a notable reduction in cell viability, indicating its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 6-Chloroisoquinoline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
6-Chloroisoquinoline can be compared with other similar compounds such as:
Isoquinoline: The parent compound without the chlorine substitution.
Quinoline: A structural isomer with the nitrogen atom in a different position.
6-Bromoisoquinoline: A similar compound with a bromine atom instead of chlorine.
Uniqueness:
Biological Activity
6-Chloroisoquinoline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, including its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
This compound has the molecular formula C_9H_6ClN and a molecular weight of 165.60 g/mol. Its structure features a chlorine atom at the 6-position of the isoquinoline ring, which influences its reactivity and biological interactions.
Biological Activities
Recent studies have highlighted several key biological activities associated with this compound:
1. Antitumor Activity
Research indicates that this compound derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that compounds derived from this compound showed IC₅₀ values ranging from 0.93 to 7.29 μM against A549 (lung cancer), PANC-1 (pancreatic cancer), and MDA-MB-231 (breast cancer) cell lines. Among these, certain derivatives displayed higher efficacy than conventional chemotherapeutics like cisplatin .
The antitumor effects of this compound are attributed to multiple mechanisms:
- DNA Topoisomerase II Inhibition : Compounds derived from this compound have been shown to inhibit DNA topoisomerase II, which is crucial for DNA replication and cell division .
- Induction of Apoptosis : Studies indicate that these compounds can trigger apoptosis in cancer cells by activating mitochondrial pathways and regulating pro-apoptotic and anti-apoptotic proteins such as Bcl-2 and Bax .
3. Neuroprotective Effects
Some derivatives of this compound exhibit neuroprotective properties, particularly in models of neurodegenerative diseases. For example, they have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis induced by neurotoxic agents .
Case Studies
Several case studies have explored the efficacy of this compound in different biological contexts:
- Study on Cytotoxicity : A systematic investigation into the cytotoxic effects of various derivatives highlighted that modifications at different positions on the isoquinoline core could enhance or diminish biological activity, underscoring the importance of structural optimization in drug development .
- Neuroprotection Research : Another study focused on the protective effects of specific this compound derivatives on human neuroblastoma cells (SH-SY5Y), demonstrating significant reductions in cell death rates under oxidative stress conditions .
Q & A
Basic Research Questions
Q. What are the recommended methods for characterizing 6-Chloroisoquinoline’s chemical identity and purity?
- Methodological Answer :
- Elemental Analysis : Compare experimental %C, %H, and %N with theoretical values (e.g., Anal. Calcd for C₉H₆ClN: C, 66.06%; H, 3.67%; Found: C, 66.10%; H, 3.70% ).
- Spectroscopic Techniques : Use ¹H/¹³C NMR to confirm structural features (e.g., aromatic protons and chlorine substitution patterns).
- Chromatography : Employ HPLC or GC-MS to assess purity, ensuring retention times match standards.
- Reference Standards : Cross-validate with synthesized or commercially available pure samples, avoiding unreliable sources like .
Q. How can researchers optimize the synthesis of this compound?
- Methodological Answer :
- Reaction Conditions : Follow protocols using concentrated H₂SO₄ and P₂O₅ at 160°C for cyclization, as described in JOCEAh (1977) .
- Purification : Steam-distill the crude product and use fractional extraction with HCl (13% and 38%) to isolate this compound from byproducts like oxazoles .
- Troubleshooting : Monitor temperature control during exothermic steps to avoid decomposition.
Q. What physicochemical properties of this compound are critical for experimental design?
- Methodological Answer :
- Key Parameters : Molecular weight (163.604 g/mol), LogP (2.88820), and PSA (12.89 Ų) to predict solubility and reactivity .
- Thermodynamic Data : Refer to NIST Chemistry WebBook for validated thermochemical or spectral data .
Advanced Research Questions
Q. How should researchers resolve contradictions in pharmacological data for this compound derivatives?
- Methodological Answer :
- Systematic Review : Apply PRISMA guidelines to screen studies, assess bias, and synthesize findings .
- Meta-Analysis : Use Cochrane-recommended tools (e.g., RevMan) to quantify heterogeneity and subgroup differences .
- Experimental Validation : Replicate conflicting results under standardized conditions, documenting variables like solvent polarity and temperature .
Q. What statistical methods are appropriate for analyzing structure-activity relationships (SAR) of this compound analogs?
- Methodological Answer :
- Multivariate Analysis : Perform PCA or PLS regression to correlate descriptors (e.g., LogP, steric bulk) with bioactivity .
- Hypothesis Testing : Use ANOVA or t-tests to compare IC₅₀ values across derivatives, ensuring significance thresholds (p < 0.05) are predefined .
- Data Visualization : Generate heatmaps or 3D-QSAR contour plots to highlight key structural motifs .
Q. How can a literature review on this compound’s applications be structured to ensure rigor?
- Methodological Answer :
- Source Selection : Prioritize peer-reviewed journals indexed in PubMed or Web of Science; avoid encyclopedic sources like Wikipedia .
- Citation Management : Use tools like Zotero to organize references, ensuring >50% are from the past 5 years .
- Gap Analysis : Map existing studies using PRISMA flowcharts to identify under-researched areas (e.g., mechanistic toxicology) .
Q. What strategies improve reproducibility in this compound synthesis?
- Methodological Answer :
- Detailed Protocols : Document exact molar ratios, stirring rates, and purification steps (e.g., "40 g dimethyl p-chlorobenzalaminoacetal in 200 mL H₂SO₄" ).
- Open Science Practices : Share raw NMR spectra and chromatograms in supplementary materials, adhering to Beilstein Journal guidelines .
- Collaborative Validation : Partner with independent labs to verify yields and purity claims .
Q. How can mechanistic studies on this compound’s reactivity be designed?
- Methodological Answer :
- Kinetic Experiments : Monitor reaction progress via UV-Vis or LC-MS under varying pH/temperature conditions .
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict reaction pathways and transition states .
- Isotopic Labeling : Incorporate ¹³C or ²H isotopes to trace bond-breaking/formation steps .
Q. Data Presentation Guidelines
- Tables : Include elemental analysis results (e.g., %C, %H) with error margins .
- Figures : Use reaction mechanism diagrams with atom numbering and arrow-pushing notation .
- Statistical Reporting : Always state confidence intervals, effect sizes, and p-values .
Properties
IUPAC Name |
6-chloroisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJNOOHAQSFEJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90494878 | |
Record name | 6-Chloroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90494878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62882-02-4 | |
Record name | 6-Chloroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90494878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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